3-bromo-1H-pyrrole-2-carboxylic acid

Catalog No.
S3171030
CAS No.
145821-55-2
M.F
C5H4BrNO2
M. Wt
189.996
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-pyrrole-2-carboxylic acid

CAS Number

145821-55-2

Product Name

3-bromo-1H-pyrrole-2-carboxylic acid

IUPAC Name

3-bromo-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H4BrNO2

Molecular Weight

189.996

InChI

InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9)

InChI Key

GCGLHBLIXZLOAL-UHFFFAOYSA-N

SMILES

C1=CNC(=C1Br)C(=O)O

Solubility

not available
  • Intermediate for Pyrrole Synthesis

    -bromo-1H-pyrrole-2-carboxylic acid possesses a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. Pyrroles are significant building blocks in organic chemistry and find applications in pharmaceuticals and functional materials. The bromo (Br) and carboxylic acid (COOH) functional groups on the molecule could potentially allow for various chemical transformations to yield diversely substituted pyrroles.

  • Biomedical Research

    Pyrroles are present in various biomolecules, including essential amino acids like proline. The bromo group can participate in substitution reactions, allowing the attachment of other functional groups that might be of interest for biological studies. This could involve investigating the molecule's interaction with biological targets or its potential as a scaffold for drug design [].

  • Material Science Applications

    Functionalized pyrroles have been explored in the development of novel materials with interesting properties, such as organic electronics and photovoltaics. The presence of the bromo and carboxylic acid groups in 3-bromo-1H-pyrrole-2-carboxylic acid suggests its potential use as a precursor for the synthesis of such materials.

3-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5_5H4_4BrN O2_2 and a molecular weight of approximately 190 g/mol. It features a pyrrole ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is classified under the category of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

The reactivity of 3-bromo-1H-pyrrole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of substituted pyrroles.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications .

Research indicates that 3-bromo-1H-pyrrole-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The presence of the bromine atom in its structure may enhance its biological efficacy. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, making this compound a candidate for further pharmacological studies .

Several methods have been reported for synthesizing 3-bromo-1H-pyrrole-2-carboxylic acid:

  • Bromination of Pyrrole Derivatives: Starting from pyrrole or its derivatives, bromination can be performed using bromine or brominating agents.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can lead to the introduction of the carboxylic acid group at the desired position.
  • Multi-step Synthesis: A combination of reactions involving protection-deprotection strategies may also be employed to achieve high yields and purity .

3-Bromo-1H-pyrrole-2-carboxylic acid has several applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals and biologically active compounds.
  • Material Science: In the development of polymers and other materials due to its unique structural properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals with enhanced efficacy against pests and diseases .

Several compounds share structural similarities with 3-bromo-1H-pyrrole-2-carboxylic acid, including:

Compound NameStructure FeaturesUnique Properties
1H-Pyrrole-2-carboxylic acidPyrrole ring with carboxylic acidLacks halogen substitution
3-Iodo-1H-pyrrole-2-carboxylic acidIodine substitution at the 3-positionPotentially different biological activity due to iodine
4-Bromo-1H-pyrrole-2-carboxylic acidBromine substitution at the 4-positionDifferent reactivity profile

The uniqueness of 3-bromo-1H-pyrrole-2-carboxylic acid lies in its specific bromine substitution pattern and its associated biological activities, which may differ significantly from those of similar compounds. This specificity can influence its reactivity and potential applications in medicinal chemistry .

XLogP3

1.3

Dates

Modify: 2023-08-18

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